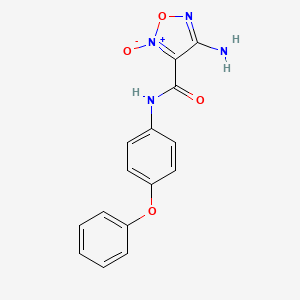![molecular formula C23H31NO4S B11488759 3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11488759.png)
3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate is an organic compound with a complex structure that includes a sulfonyl group, a phenyl ring, and a 3-methylbutyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate typically involves multiple steps:
Formation of the sulfonyl chloride: This can be achieved by reacting 4-tert-butylphenylsulfonyl chloride with an appropriate base.
Amidation: The sulfonyl chloride is then reacted with an amine to form the sulfonamide.
Esterification: The final step involves esterification with 3-methylbutanol to form the desired ester.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylsulfonyl chloride: A precursor in the synthesis of the target compound.
3-Methylbutyl acetate: A simpler ester with similar structural features.
Phenylacetate derivatives: Compounds with similar ester and phenyl groups.
Uniqueness
3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate is unique due to the combination of its sulfonyl, phenyl, and ester groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H31NO4S |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
3-methylbutyl 2-[(4-tert-butylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C23H31NO4S/c1-17(2)15-16-28-22(25)21(18-9-7-6-8-10-18)24-29(26,27)20-13-11-19(12-14-20)23(3,4)5/h6-14,17,21,24H,15-16H2,1-5H3 |
InChI Key |
GWKAZQKZPGPUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B11488682.png)
![Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488683.png)
![7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488692.png)
![N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B11488693.png)
![1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11488695.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11488696.png)
![N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide](/img/structure/B11488702.png)
![1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11488710.png)
![N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488713.png)

![2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11488724.png)
![Ethyl 4-[2-chloro-6-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B11488731.png)
![2-{5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-benzotriazole](/img/structure/B11488739.png)
